molecular formula C12H24O2 B1524067 Butyl 2-propylpentanoate CAS No. 51860-92-5

Butyl 2-propylpentanoate

Cat. No.: B1524067
CAS No.: 51860-92-5
M. Wt: 200.32 g/mol
InChI Key: OPSGLOCTOBKQLG-UHFFFAOYSA-N
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Description

Butyl 2-propylpentanoate: is an organic compound classified as an ester. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: One common method to synthesize this compound is through the esterification of butanol with 2-propylpentanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the reaction proceeds to completion.

  • Fischer Esterification: Another method involves the Fischer esterification process, where butanol and 2-propylpentanoic acid are heated in the presence of an acid catalyst. The reaction mixture is then distilled to obtain the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactors equipped with efficient distillation systems to purify the final product. Continuous flow reactors and advanced catalyst systems can also be employed to enhance the efficiency and yield of the esterification process.

Types of Reactions:

  • Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base, resulting in the formation of butanol and 2-propylpentanoic acid.

  • Reduction: Reduction reactions involving this compound can lead to the formation of alcohols or other reduced derivatives.

  • Oxidation: Oxidation reactions can convert this compound into corresponding carboxylic acids or ketones.

Common Reagents and Conditions:

  • Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products Formed:

  • Hydrolysis: Butanol and 2-propylpentanoic acid.

  • Reduction: Alcohols or other reduced derivatives.

  • Oxidation: Carboxylic acids or ketones.

Scientific Research Applications

Chemistry: Butyl 2-propylpentanoate is used as an intermediate in organic synthesis and as a reagent in various chemical reactions. Biology: It can be employed in biological studies to investigate the effects of esters on biological systems and their potential as biomarkers. Medicine: The compound may be explored for its therapeutic properties, such as its potential use in drug delivery systems or as a precursor for pharmaceuticals. Industry: this compound is utilized in the production of fragrances, flavors, and other industrial applications due to its unique chemical properties.

Mechanism of Action

The mechanism by which Butyl 2-propylpentanoate exerts its effects depends on its specific application. For example, in the context of drug delivery, the ester may undergo hydrolysis in the body to release active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Butyl Acetate: Another ester used in fragrances and solvents.

  • Ethyl Butyrate: Commonly used in flavorings and fragrances.

  • Propyl Hexanoate: Used in flavor and fragrance applications.

Uniqueness: Butyl 2-propylpentanoate is unique due to its specific structure, which imparts distinct chemical and physical properties compared to other esters

Properties

IUPAC Name

butyl 2-propylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-7-10-14-12(13)11(8-5-2)9-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSGLOCTOBKQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709458
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51860-92-5
Record name Butyl 2-propylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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